molecular formula C8H12O3 B11721184 Methyl 3-(oxolan-3-yl)prop-2-enoate

Methyl 3-(oxolan-3-yl)prop-2-enoate

Cat. No.: B11721184
M. Wt: 156.18 g/mol
InChI Key: UNDVJGZEBGHKHP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(oxolan-3-yl)prop-2-enoate can be synthesized through various synthetic routes. One common method involves the esterification of 3-(oxolan-3-yl)prop-2-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(oxolan-3-yl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 3-(oxolan-3-yl)prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.

    Industry: It is employed in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-(oxolan-3-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The compound’s reactivity is influenced by the presence of the oxolan ring, which can stabilize intermediates and transition states during reactions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(tetrahydrofuran-3-yl)prop-2-enoate
  • Ethyl 3-(oxolan-3-yl)prop-2-enoate
  • Propyl 3-(oxolan-3-yl)prop-2-enoate

Uniqueness

Methyl 3-(oxolan-3-yl)prop-2-enoate is unique due to its specific ester group and oxolan ring structure, which confer distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specialized applications where these properties are advantageous .

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

methyl 3-(oxolan-3-yl)prop-2-enoate

InChI

InChI=1S/C8H12O3/c1-10-8(9)3-2-7-4-5-11-6-7/h2-3,7H,4-6H2,1H3

InChI Key

UNDVJGZEBGHKHP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1CCOC1

Origin of Product

United States

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